Core Compound Identification and Physicochemical Profile
Core Compound Identification and Physicochemical Profile
An In-depth Technical Guide to Methyl 4-bromo-3-nitrobenzoate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, Methyl 4-bromo-3-nitrobenzoate. Its purpose is to provide an in-depth understanding of its properties, synthesis, applications, and safety protocols, grounded in established scientific principles and field-proven insights.
Methyl 4-bromo-3-nitrobenzoate is a substituted aromatic ester that serves as a critical building block in advanced organic synthesis.[1] Its unique trifunctional structure—comprising a methyl ester, a bromine atom, and a nitro group—offers multiple reactive sites for constructing complex molecular architectures.[1]
Molecular Formula: C₈H₆BrNO₄[1][2][3]
Molecular Weight: 260.04 g/mol [1][2]
Synonyms: 4-Bromo-3-nitrobenzoic acid methyl ester, Benzoic acid, 4-bromo-3-nitro-, methyl ester.[1][2][4][5]
The compound typically presents as a white to light yellow crystalline powder.[1][4] A summary of its key physicochemical properties is presented below, providing essential data for experimental design and process control.
| Property | Value | Source(s) |
| Melting Point | 102-103 °C | [1][5] |
| Boiling Point | 320.9 ± 22.0 °C at 760 mmHg | [1] |
| Density | ~1.7 g/cm³ | [1] |
| Flash Point | 147.9 ± 22.3 °C | [1] |
| Refractive Index | 1.588 | [1][5] |
| Purity | >98.0% (GC) | [4] |
Synthesis and Mechanistic Considerations
The primary industrial and laboratory synthesis of Methyl 4-bromo-3-nitrobenzoate involves the electrophilic aromatic substitution (nitration) of Methyl 4-bromobenzoate.
Causality of the Synthetic Strategy: The choice of Methyl 4-bromobenzoate as the precursor is deliberate. The bromo (-Br) and methyl ester (-COOCH₃) groups are both electron-withdrawing, deactivating the benzene ring towards electrophilic attack. However, the bromine atom is an ortho, para-director, while the ester group is a meta-director. The nitration occurs at the C-3 position (ortho to the bromine and meta to the ester) due to the directing influence of the bromine atom, which activates this position relative to others.[6] The reaction is typically carried out using a combination of nitric acid and sulfuric acid, where sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).
Caption: Synthesis of Methyl 4-bromo-3-nitrobenzoate.
Experimental Protocol: Nitration of Methyl 4-bromobenzoate
This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. A thorough risk assessment is mandatory before execution.
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Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add Methyl 4-bromobenzoate to concentrated sulfuric acid while cooling in an ice bath to maintain a temperature below 10°C.
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Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a cooled beaker.
-
Addition: Add the nitrating mixture dropwise to the solution of Methyl 4-bromobenzoate, ensuring the internal temperature does not exceed 15°C. The rate of addition is critical to control the exothermic reaction and prevent side-product formation.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring. The crude product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure Methyl 4-bromo-3-nitrobenzoate.
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Validation: Confirm the identity and purity of the final product using techniques such as ¹H NMR, IR spectroscopy, and melting point analysis.
Applications in Drug Discovery and Development
Methyl 4-bromo-3-nitrobenzoate is not an active pharmaceutical ingredient (API) itself but rather a versatile scaffold for the synthesis of APIs and other complex organic molecules.[1][7] Its utility stems from the distinct reactivity of its functional groups.
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Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime site for forming new carbon-carbon or carbon-heteroatom bonds. It readily participates in cornerstone reactions of modern organic synthesis like Suzuki, Heck, and Sonogashira couplings.[1] This allows for the facile introduction of aryl, alkyl, or alkynyl groups, which is a common strategy in building the core structures of many drug candidates.
-
Nucleophilic Aromatic Substitution (SₙAr): The presence of the electron-withdrawing nitro group ortho to the bromine atom activates the C-Br bond towards nucleophilic attack, enabling substitutions that might otherwise be difficult.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂, H₂/Pd-C).[1] This transformation is pivotal as it introduces a nucleophilic and basic site, opening pathways for amide bond formation, urea synthesis, and the construction of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals.
Caption: Key transformations of Methyl 4-bromo-3-nitrobenzoate.
Analytical and Spectroscopic Data
The structural integrity and purity of Methyl 4-bromo-3-nitrobenzoate are confirmed through standard analytical techniques. While detailed spectra are lot-specific, reference data is available through various chemical databases.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl ester protons. The substitution pattern will result in a characteristic splitting pattern in the aromatic region. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, the asymmetric and symmetric stretches of the N-O bonds in the nitro group, and C-Br stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |
Public databases like PubChem and ChemicalBook provide access to reference spectra for this compound.[2][8]
Safety, Handling, and Storage
As a laboratory chemical, Methyl 4-bromo-3-nitrobenzoate must be handled with appropriate precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
GHS Hazard Statements: [2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Self-Validating Safety Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]
-
Handling: Avoid creating dust.[10] Wash hands thoroughly after handling.[9] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[1][9]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]
-
First Aid:
References
- Exploring Methyl 4-Bromo-3-Nitrobenzoate: A Key Intermediate in Organic Synthesis. (n.d.). Google Cloud.
- Exploring the Synthesis and Applications of Methyl 4-bromo-3-nitrobenzoate (CAS 2363-16-8). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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Methyl 4-bromo-3-nitrobenzoate | C8H6BrNO4. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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Methyl 4-bromo-3-nitrobenzoate. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]
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Methyl 4-bromo-3-nitrobenzoate (CAS 2363-16-8): A Building Block for Pharmaceutical Discovery. (2025). Ningbo Inno Pharmchem. Retrieved January 6, 2026, from [Link]
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Unlocking Chemical Potential: A Deep Dive into Methyl 4-Bromo-3-Nitrobenzoate Properties and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]
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What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? (2022). Quora. Retrieved January 6, 2026, from [Link]
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Sourcing Methyl 4-bromo-3-nitrobenzoate (CAS 2363-16-8): A Guide for Industrial and Research Needs. (n.d.). Ningbo Inno Pharmchem. Retrieved January 6, 2026, from [Link]
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